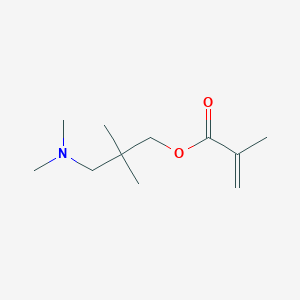
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Dimethylamino)-2,2-dimethylpropyl methacrylate: is an organic compound with the molecular formula C11H21NO2. It is a derivative of methacrylic acid and contains a dimethylamino group, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate typically involves the esterification of methacrylic acid with [3-(dimethylamino)-2,2-dimethylpropyl] alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation or other separation techniques.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: The dimethylamino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives.
科学研究应用
Chemistry: In chemistry, 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is used as a monomer in the synthesis of polymers. It can undergo polymerization reactions to form poly(methacrylate) derivatives, which are used in coatings, adhesives, and other materials.
Biology: The compound is used in the synthesis of biologically active molecules. Its derivatives have been studied for their potential use as drug candidates due to their ability to interact with biological targets.
Medicine: In medicine, the compound and its derivatives are explored for their potential therapeutic applications. They are investigated for their ability to act as drug delivery agents or as active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals. It is employed in the manufacture of surfactants, emulsifiers, and other functional materials.
作用机制
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through specific pathways.
相似化合物的比较
[3-(Dimethylamino)-2,2-dimethylpropyl] methacrylate: This compound is similar in structure but has a methacrylate group instead of a methacrylate ester.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group and a methacrylate group but differs in the alkyl chain length.
Uniqueness: 3-(Dimethylamino)-2,2-dimethylpropyl methacrylate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
CAS 编号 |
1118-38-3 |
|---|---|
分子式 |
C11H21NO2 |
分子量 |
199.29 g/mol |
IUPAC 名称 |
[3-(dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-9(2)10(13)14-8-11(3,4)7-12(5)6/h1,7-8H2,2-6H3 |
InChI 键 |
VVOKYOKVMKJIMT-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
手性 SMILES |
C/C(=C\N(C)C)/C(=O)OCC(C)(C)C |
规范 SMILES |
CC(=C)C(=O)OCC(C)(C)CN(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














